5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one
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Overview
Description
5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one is a biochemical reagent . It has a molecular formula of C11H11O2Br1 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound can be achieved by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=C(OCC)C=C(C(CC2)=O)C2=C1
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.055 . It is solid in form .Scientific Research Applications
Brominated Precursors as Versatile Reagents
Brominated compounds, such as those related to 5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one, serve as versatile precursors in the synthesis of various heterocyclic compounds. For instance, Martins et al. (2013) explored brominated trihalomethylenones for the synthesis of pyrazoles, demonstrating their utility in forming ethoxymethyl-carboxyethyl ester pyrazoles through substitution reactions. These precursors facilitated the creation of compounds with potential applications in medicinal chemistry and material science (Martins et al., 2013).
Regiospecific Allylic Bromination
Martins also highlighted the regiospecific allylic bromination of methoxy-substituted ketones, leading to the efficient synthesis of brominated alkenones. These compounds are valuable intermediates in heterocyclic synthesis, further underscoring the importance of brominated and ethoxy-substituted molecules in organic synthesis (Martins, 2002).
Stability and Reactivity of Alkoxy-substituted Compounds
The stability of alkoxy-substituted inden-2-ones, similar in structure to the compound , has been studied by Bradshaw et al. (1991). They found that methoxyl substituents enhance the stability of these compounds, which could influence their reactivity and potential applications in organic synthesis and material science (Bradshaw et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-ethoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11-6-8-7(5-9(11)12)3-4-10(8)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSZWCHNXGZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)C2=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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